2,3-dihydro-1H-pyrrolizin-1-one
Overview
Description
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-pyrrolizin-1-one derivatives can be accomplished through various methods. One approach involves the Brønsted acid-catalyzed [6 + 2]-cycloaddition of 2-vinylindoles with in situ generated 2-methide-2H-pyrroles, leading to densely substituted 2,3-dihydro-1H-pyrrolizines with excellent enantioselectivity (Kallweit & Schneider, 2019). Another method includes the Aldol reaction of 2,3-dihydro-1H-pyrrolizin-1-one with formaldehyde, resulting in 2,2-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one with a planar pyrrolizine ring system (Ali et al., 2010).
Molecular Structure Analysis
The molecular structures of pyrrolizin-3-one and its 1,2-dihydro derivative have been investigated through electron diffraction, ab initio calculations, and low-temperature X-ray diffraction, revealing important structural parameters such as bond lengths (Blockhuys et al., 2001).
Chemical Reactions and Properties
2,3-dihydro-1H-pyrrolizin-1-one undergoes various chemical reactions including conjugate nucleophilic and electrophilic addition reactions, leading to the formation of substituted derivatives. For instance, 1-substituted 1,2-dihydropyrrolizin-3-ones can be obtained from pyrrolizin-3-one through these reactions, which serve as key intermediates in the synthesis of complex organic compounds (Mcnab & Thornley, 1993).
Scientific Research Applications
Drug Research and Kinase Inhibition : A study by Cheung, Harris, and Lackey (2001) synthesized a novel scaffold related to 2,3-dihydro-1H-pyrrolizin-1-one for kinase research, indicating its potential as a drug target (Cheung, Harris, & Lackey, 2001).
Antileukemic Activity : Anderson and Corey (1977) reported that certain diesters of 2,3-dihydro-1H-pyrrolizin-1-one exhibited significant antileukemic activity, suggesting their potential use in clinical trials (Anderson & Corey, 1977).
Synthesis of Biologically Active Compounds : Kallweit and Schneider (2019) developed an organocatalytic method for synthesizing 2,3-dihydro-1H-pyrrolizines, which are important for creating biologically active natural products (Kallweit & Schneider, 2019).
Pyrrolizidine Synthesis : Despinoy and McNab (2009) showed that hydrogenation of pyrrolizin-3-ones, a related compound, provides new routes to synthesize pyrrolizidines, which are useful for further chemical synthesis (Despinoy & McNab, 2009).
LFA-1 Antagonists : Dodd et al. (2007) discovered a new class of LFA-1 antagonists based on a 2,3-dihydro-1H-pyrrolizin-5(7aH)-one scaffold, exhibiting potent inhibitory effects on the LFA-1/ICAM-1 interaction (Dodd et al., 2007).
Novel Chemical Synthesis Routes : Various studies have explored the synthesis of 2,3-dihydro-1H-pyrrolizin-1-one derivatives, showcasing their versatility in creating a range of chemical compounds for different applications, including pharmaceuticals and organic chemistry.
Safety And Hazards
properties
IUPAC Name |
2,3-dihydropyrrolizin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-7-3-5-8-4-1-2-6(7)8/h1-2,4H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGLKOLYBRHCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169366 | |
Record name | 3H-1,2-Dihydro-1-pyrrolizinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-pyrrolizin-1-one | |
CAS RN |
17266-64-7 | |
Record name | 3H-1,2-Dihydro-1-pyrrolizinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017266647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17266-64-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-1,2-Dihydro-1-pyrrolizinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-pyrrolizin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3H-1,2-DIHYDRO-1-PYRROLIZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292J811G3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.